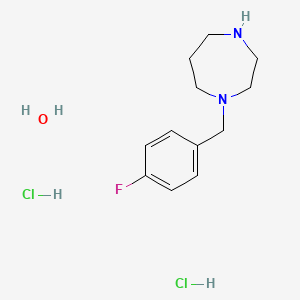

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Description

Data Table: Key Chemical and Physical Data of 1-(4-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate

Detailed Research Findings

The diazepane ring system in this compound provides a flexible yet constrained heterocyclic framework, which is advantageous in organic synthesis for constructing molecules with specific three-dimensional conformations.

The fluorine atom on the benzyl group influences the electronic characteristics of the molecule, potentially affecting reactivity patterns such as nucleophilicity and electrophilicity, as well as interactions with biological macromolecules.

The dihydrochloride hydrate form is commonly employed to improve the compound's handling properties, including increased solubility in aqueous media, which is beneficial for synthetic applications requiring homogeneous reaction conditions.

Synthetic routes involving this compound often utilize reductive amination and amide coupling reactions, leveraging the nucleophilic nitrogen atoms of the diazepane ring and the electrophilic sites on the benzyl substituent.

The compound serves as a precursor or intermediate in the synthesis of pharmacologically relevant molecules, particularly those targeting neurological receptors or enzymes, although detailed biological activity data are beyond the scope of this article.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.2ClH.H2O/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15;;;/h2-5,14H,1,6-10H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBWGCPXUOYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=C(C=C2)F.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include additional techniques such as column chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Fluorobenzyl)-4-piperidinamine dihydrochloride hydrate

- 1-(4-Fluorobenzyl)homopiperazine dihydrochloride hydrate

- 1-(4-Fluorobenzyl)piperidine dihydrochloride hydrate

Uniqueness

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is unique due to its seven-membered diazepane ring, which imparts distinct chemical and biological properties compared to its six-membered piperidine and piperazine analogs

Biological Activity

1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of diazepanes, which are known for their diverse pharmacological properties. The presence of the 4-fluorobenzyl group is significant, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

- IUPAC Name : 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

- Molecular Formula : C11H14Cl2F2N2

- Molecular Weight : 263.15 g/mol

The biological activity of 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate may be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The fluorobenzyl moiety enhances lipophilicity, potentially facilitating better membrane permeability and receptor binding.

Anticancer Activity

Recent studies have suggested that compounds similar to 1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate can act as inhibitors of kinases involved in cancer progression. For example, a related compound was shown to inhibit casein kinase 1 (CK1), which plays a role in the development of hematological cancers and colon cancer. The inhibition of CK1 leads to decreased phosphorylation of downstream targets, promoting apoptosis in cancer cells .

Antimicrobial Properties

Compounds structurally related to this diazepane have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. For instance, derivatives with similar structural features have been evaluated for their inhibitory effects on Agaricus bisporus tyrosinase, showcasing potential applications in treating fungal infections .

Study on Cancer Cell Lines

In a study evaluating the efficacy of related diazepane compounds on cancer cell lines (HT29 and others), IC50 values were determined to assess their potency. The results indicated that these compounds could effectively reduce cell viability at low micromolar concentrations, suggesting significant anticancer potential .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.6 | HT29 Cells |

| Compound B | 3.2 | B16F10 Cells |

| Compound C | 8.0 | Agaricus bisporus Tyrosinase |

Research Findings

Research has shown that the introduction of fluorine into organic compounds can enhance their biological activity due to improved binding affinity and selectivity towards biological targets. In particular, the 4-fluorobenzyl group has been linked to increased potency in various assays measuring enzyme inhibition and cellular responses.

Kinetic Studies

Kinetic studies performed on related compounds revealed that they act as competitive inhibitors against target enzymes such as tyrosinase. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating that these compounds effectively compete with substrates for binding sites .

Q & A

Q. How to integrate experimental data with computational models for predictive research?

- Methodological Answer : Develop machine learning pipelines using Python/R to correlate experimental parameters (e.g., reaction time, solvent polarity) with outcomes (yield, purity). Bayesian optimization refines computational predictions iteratively. Platforms like KNIME or Schrödinger’s LiveDesign enable collaborative data sharing between computational and experimental teams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.